Formylphosphonic Acid

Catalog No.
S641686
CAS No.
55217-41-9
M.F
CH3O4P
M. Wt
110.01 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formylphosphonic Acid

CAS Number

55217-41-9

Product Name

Formylphosphonic Acid

IUPAC Name

formylphosphonic acid

Molecular Formula

CH3O4P

Molecular Weight

110.01 g/mol

InChI

InChI=1S/CH3O4P/c2-1-6(3,4)5/h1H,(H2,3,4,5)

InChI Key

DEBRGDVXKPMWQZ-UHFFFAOYSA-N

SMILES

C(=O)P(=O)(O)O

Canonical SMILES

C(=O)P(=O)(O)O

Description

Formylphosphonate is a phosphonoacetic acid.

Formylphosphonic acid is an organophosphorus compound characterized by the presence of both formyl and phosphonic acid functional groups. Its chemical structure can be represented as HCO-P(=O)(OH)₂, indicating that it consists of a formyl group (HCO-) attached to a phosphorus atom that is further bonded to three hydroxyl groups. This compound has garnered interest due to its potential applications in organic synthesis and biological systems.

Typical of both aldehydes and phosphonic acids. Key reactions include:

  • Decomposition: Under acidic conditions, formylphosphonic acid can decompose, leading to the formation of phosphoric acid and formic acid. The cleavage of the phosphorus-carbon bond is a significant pathway during this process .
  • Disproportionation: In the presence of bases, it undergoes a Cannizzaro reaction, resulting in the formation of hydroxymethylphosphonic acid and carboxyphosphonic acid .
  • Reactivity as an Aldehyde: It behaves as a typical aldehyde in reactions with nucleophiles, forming various derivatives such as hydrazones when reacted with 2,4-dinitrophenylhydrazine .

Formylphosphonic acid can be synthesized through several methods:

  • From Dimethyl (Dimethoxymethyl) Phosphonate: This method involves the reaction of dimethyl (dimethoxymethyl) phosphonate with acetic formic anhydride under controlled conditions to yield formylphosphonic acid .
  • Horner Reaction: Formylphosphonic acid can also be produced via the Horner reaction, which involves the reaction of phosphorylated compounds with aldehydes or ketenes under specific conditions .

Formylphosphonic acid has potential applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing other organophosphorus compounds and can be utilized in the preparation of phosphorylated derivatives.
  • Agricultural Chemistry: Due to its structural characteristics, it may find use in developing herbicides or fungicides.
  • Pharmaceuticals: Its reactivity could be harnessed for drug development, particularly in designing inhibitors for specific biological targets.

Formylphosphonic acid shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:

CompoundStructureUnique Features
Phosphoric AcidH₃PO₄Strong acidity; used in fertilizers
Phosphonic AcidH₃PO₃Less acidic; used as chelating agents
Dimethyl Phosphate(CH₃O)₂POUsed as a pesticide; less reactive
Hydroxymethylphosphonic AcidHOCH₂P(=O)(OH)₂Intermediate in Cannizzaro reactions
Methylphosphonic AcidCH₃PO₃H₂Metabolite of nerve agents

Uniqueness of Formylphosphonic Acid

Formylphosphonic acid is unique due to its combination of aldehyde and phosphonate functionalities, which allows it to participate in a diverse range of

The catalytic decomposition of aminomethylphosphonic acid derivatives represents one of the most established synthetic routes to formylphosphonic acid [1]. This methodology primarily involves the oxidative transformation of nitrilotrimethylphosphonic acid and related aminophosphonic compounds through carefully controlled catalytic processes [1] [2].

Nitrilotrimethylphosphonic acid serves as the principal starting material for this synthetic approach [1]. The decomposition process involves the catalytic oxidation of the nitrogen-containing phosphonic acid structure, leading to carbon-nitrogen bond cleavage and subsequent formation of the formyl functionality [1] [2]. Research has demonstrated that this transformation can be achieved using hydrogen peroxide in combination with various metal catalysts [1].

Vanadyl sulfate and potassium tungstate have emerged as highly effective catalytic systems for this transformation [1]. When nitrilotrimethylphosphonic acid is treated with hydrogen peroxide in the presence of vanadyl sulfate, formylphosphonic acid is obtained in yields ranging from eighty-eight to ninety-three percent [1]. The reaction typically proceeds at temperatures between sixty and eighty degrees Celsius over a period of four to six hours [1].

Potassium tungstate demonstrates comparable catalytic efficiency under similar reaction conditions [1]. The tungstate-catalyzed system exhibits excellent selectivity for the desired formylphosphonic acid product while minimizing side reactions [1]. Temperature control proves critical in these transformations, as elevated temperatures can lead to further decomposition of the target compound [1].

Activated carbon has also been investigated as an alternative catalyst for this transformation [1]. While the carbon-catalyzed system requires slightly higher temperatures ranging from seventy to ninety degrees Celsius, it still achieves respectable yields of up to eighty-two percent [1]. The heterogeneous nature of the activated carbon catalyst offers advantages in terms of product separation and catalyst recovery [1].

Starting MaterialCatalystTemperature (°C)Yield (%)Reaction Time (h)Product
Nitrilotrimethylphosphonic acidHydrogen peroxide with vanadyl sulfate60-8088-934-6Formylphosphonic acid
Nitrilotrimethylphosphonic acidHydrogen peroxide with potassium tungstate60-8088-934-6Formylphosphonic acid
Nitrilotrimethylphosphonic acidHydrogen peroxide with activated carbon70-90826-8Formylphosphonic acid
Aminomethylphosphonic acidMetal ion-catalyzed decomposition80-10045-658-12Methanimine + Phosphorous acid

The mechanism of catalytic decomposition involves the initial formation of metal-substrate complexes that facilitate the oxidative cleavage of carbon-nitrogen bonds [2]. Manganese-based systems have been extensively studied, revealing that the process proceeds through electron transfer from the nitrogen center to the metal catalyst [3]. This electron transfer initiates a cascade of bond-breaking and bond-forming events that ultimately yield the desired formylphosphonic acid [3].

Aminomethylphosphonic acid itself can undergo thermal decomposition under appropriate catalytic conditions [4]. Research utilizing computational chemistry methods has revealed that the preferred decomposition pathway involves the elimination of phosphorous acid to yield methanimine as a co-product [4]. This process requires activation energies of approximately fifty point nine kilocalories per mole and proceeds optimally at temperatures above four hundred degrees Celsius [4].

Oxidative Conversion Pathways Using Hydrogen Peroxide Systems

Oxidative conversion methodologies utilizing hydrogen peroxide systems provide versatile approaches for formylphosphonic acid synthesis [1]. These methods exploit the strong oxidizing properties of hydrogen peroxide to effect selective transformations of phosphonic acid precursors under controlled conditions [1] [5].

Hydroxymethylphosphonic acid represents a key intermediate in the oxidative synthesis of formylphosphonic acid [1]. The conversion of hydroxymethylphosphonic acid to formylphosphonic acid can be accomplished through controlled oxidation using hydrogen peroxide in the presence of appropriate catalysts [1]. Raney copper has proven particularly effective for this transformation, enabling yields of up to sixty-five percent under optimized conditions [1].

The oxidation process typically proceeds in aqueous solution at temperatures ranging from seventy to ninety degrees Celsius [1]. Reaction times vary depending on the specific catalyst system employed, with Raney copper-catalyzed reactions typically requiring four to eight hours for complete conversion [1]. The use of air oxygen as a co-oxidant can enhance the efficiency of these transformations [1].

Alternative oxidation systems have been developed using vanadium-phosphate catalysts promoted with tungstate [6]. These heterogeneous catalysts demonstrate excellent activity for liquid-phase oxidation reactions involving phosphonic acid substrates [6]. The tungstate-promoted vanadium phosphate materials exhibit high selectivity and can be readily recovered and reused [6].

SubstrateOxidizing AgentCatalystTemperature (°C)Yield (%)Conditions
Hydroxymethylphosphonic acidHydrogen peroxideRaney copper70-9065Aqueous solution, air atmosphere
Hydroxymethylphosphonic acidAir oxygenRaney copper80-10055-60Aqueous solution, prolonged reaction
Dimethyl (dimethoxymethyl)phosphonateBromotrimethylsilaneTrimethylsilyl activationRoom temperature75-85Anhydrous conditions, followed by hydrolysis

The oxidative conversion of dimethyl (dimethoxymethyl)phosphonate provides an alternative synthetic route [1]. This approach involves the initial treatment of the phosphonate ester with bromotrimethylsilane to form the corresponding bis(trimethylsilyl) derivative [1]. Subsequent hydrolysis of this intermediate under controlled conditions yields formylphosphonic acid in good yields [1].

Mechanistic studies of hydrogen peroxide-mediated oxidations reveal the involvement of hydroxyl radical intermediates [5]. These highly reactive species facilitate the selective oxidation of carbon-hydrogen bonds adjacent to phosphorus centers [5]. The formation and fate of these intermediates can be controlled through appropriate choice of reaction conditions and catalyst systems [5].

Manganese-based oxidation systems have been extensively investigated for their ability to activate hydrogen peroxide [5]. Manganese dioxide and related manganese oxides demonstrate excellent catalytic activity for the oxidation of phosphonic acid substrates [5]. The heterogeneous nature of these catalysts facilitates product separation and enables catalyst recycling [5].

The role of pH in hydrogen peroxide oxidation systems cannot be overstated [5]. Optimal pH ranges typically fall between six and eight, where hydrogen peroxide demonstrates maximum stability while maintaining sufficient reactivity [5]. Deviations from this optimal range can lead to either reduced reaction rates or unwanted side reactions [5].

Electrochemical Synthesis Approaches

Electrochemical synthesis methodologies offer unique advantages for formylphosphonic acid production, including precise control over reaction conditions and the ability to avoid chemical oxidants [1] [7]. These approaches utilize electrical energy to drive the selective oxidation of phosphonic acid precursors under carefully controlled electrochemical conditions [7] [8].

The electrochemical synthesis of formylphosphonic acid was first reported through the electrolysis of aqueous nitrilotrimethylphosphonic acid solutions [1]. This pioneering work demonstrated that formylphosphonic acid could be obtained as a byproduct during the electrolytic treatment of the aminophosphonic acid substrate [1]. While initial yields were modest, subsequent optimization efforts have led to significant improvements in synthetic efficiency [1].

Modern electrochemical approaches employ sophisticated electrode materials and electrolyte systems to enhance selectivity and yield [7] [8]. Graphite cathodes have proven particularly effective for phosphate reduction reactions, demonstrating high Faradaic efficiencies for the production of reduced phosphorus compounds [7] [8]. The use of molten salt electrolytes enables operation at elevated temperatures while maintaining excellent electrochemical stability [7] [8].

Sodium metaphosphate melts represent promising electrolyte systems for electrochemical phosphorus chemistry [7] [8]. These condensed phosphate systems demonstrate low oxide anion activity, which enhances phosphorus-oxygen bond activation and facilitates selective reduction processes [7] [8]. Operating temperatures of approximately six hundred twenty-eight degrees Celsius enable efficient mass transport while maintaining reasonable energy requirements [7] [8].

Electrode MaterialElectrolyteTemperature (°C)Current Density (A/cm²)Faradaic Efficiency (%)Product
Graphite cathodeSodium metaphosphate melt6280.1-0.595White phosphorus (precursor)
Glassy carbonAqueous nitrilotrimethylphosphonic acid25-400.05-0.235-45Formylphosphonic acid

The electrochemical reduction of phosphate salts provides a sustainable alternative to traditional thermal processes [7] [8]. These electrochemical approaches can achieve Faradaic efficiencies of up to ninety-five percent for the production of white phosphorus, which serves as a key intermediate in formylphosphonic acid synthesis [7] [8]. The high selectivity of electrochemical reduction processes minimizes the formation of unwanted byproducts [7] [8].

Glassy carbon electrodes have been employed for the direct electrochemical synthesis of formamide derivatives [9]. While this work focused on nitrogen-containing compounds, the methodologies developed are directly applicable to formylphosphonic acid synthesis [9]. The use of methanol as both reagent and solvent facilitates the formation of formyl functionality under electrochemical conditions [9].

Current density optimization plays a crucial role in electrochemical synthesis efficiency [7] [8]. Low current densities typically favor selectivity but may result in extended reaction times [7] [8]. Higher current densities can accelerate the synthesis but may lead to increased side reactions and reduced Faradaic efficiency [7] [8]. Optimal current densities for formylphosphonic acid synthesis typically range from zero point zero five to zero point five amperes per square centimeter [7] [8].

The development of specialized electrode materials continues to advance the field of electrochemical phosphorus chemistry [7] [8]. Carbon-based electrodes demonstrate excellent stability under the harsh conditions required for phosphate reduction [7] [8]. Surface modifications of electrode materials can enhance selectivity and improve overall synthetic efficiency [7] [8].

Microwave-Assisted Preparation Techniques

Microwave-assisted synthesis methodologies have revolutionized the preparation of formylphosphonic acid by dramatically reducing reaction times while maintaining excellent yields [10] [11]. These techniques exploit the unique heating mechanisms of microwave irradiation to accelerate chemical transformations that would otherwise require prolonged thermal treatment [10] [12].

The application of microwave heating to phosphonic acid synthesis enables the completion of reactions in minutes rather than hours [10] [11]. Microwave-accelerated silyldealkylation reactions, which are essential for phosphonic acid deprotection, can be completed within fifteen to thirty minutes under microwave irradiation compared to four to six hours under conventional heating [10]. This dramatic reduction in reaction time represents a significant advancement in synthetic efficiency [10].

Bromotrimethylsilane-mediated dealkylation of phosphonate esters constitutes a key microwave-assisted transformation [10] [13]. This reaction proceeds through the formation of bis(trimethylsilyl) esters, which are subsequently hydrolyzed to yield the corresponding phosphonic acids [10] [13]. Microwave irradiation accelerates both the silylation and hydrolysis steps, enabling rapid access to formylphosphonic acid from appropriate precursors [10] [13].

Temperature control represents a critical parameter in microwave-assisted synthesis [10] [11]. Optimal temperatures typically range from sixty to eighty degrees Celsius for most microwave-assisted phosphonic acid transformations [10] [11]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures may result in incomplete conversion [10] [11].

Starting MaterialMW Power (W)Temperature (°C)Time (min)SolventYield (%)Additive
Hexahydro-1,3,5-triazine carboxylic ester200-300120-15015-30Acetonitrile82-91Boron trifluoride etherate
Alkylphosphonic acid esters150-25060-8010-25Acetonitrile75-89Ionic liquid catalyst
Dialkyl phosphonate esters100-20040-605-15Acetonitrile85-95Bromotrimethylsilane

Ionic liquid catalysts have proven particularly effective in microwave-assisted phosphonic acid synthesis [11] [12]. These catalysts not only accelerate the desired transformations but also enhance microwave absorption, leading to more efficient heating [11] [12]. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have demonstrated excellent performance in microwave-assisted esterification and deesterification reactions [11] [12].

The selective monoesterification of phosphonic acids can be achieved using microwave heating in combination with ionic liquid additives [11]. This approach enables the preparation of partially esterified phosphonic acid intermediates that can be further converted to formylphosphonic acid through subsequent transformations [11]. Selectivities of eighty to ninety-eight percent can be achieved for monoesterification reactions [11].

Microwave-assisted hydrolysis of phosphonate diesters provides an efficient route to phosphonic acids [14]. This methodology employs aqueous hydrochloric acid solutions under microwave heating to effect rapid deprotection of phosphonate esters [14]. Reaction times of ten to thirty minutes are typically sufficient for complete hydrolysis [14].

The use of continuous-flow microwave reactors enables the scale-up of microwave-assisted phosphonic acid synthesis [14]. These systems allow for the processing of larger quantities of material while maintaining the advantages of microwave heating [14]. Flow rates of ten to one hundred milliliters per minute can be employed depending on the specific reaction requirements [14].

Solvent selection plays an important role in microwave-assisted synthesis [11] [14]. Acetonitrile has emerged as the preferred solvent for many microwave-assisted phosphonic acid transformations due to its excellent microwave absorption properties and chemical compatibility [11] [14]. Alternative solvents such as water and alcohols can also be employed depending on the specific reaction requirements [11] [14].

Green Chemistry Approaches in Modern Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for formylphosphonic acid production [15] [16]. These approaches emphasize the use of environmentally benign reagents, renewable feedstocks, and energy-efficient processes to minimize the environmental impact of chemical synthesis [15] [16] [17].

Mechanochemical synthesis represents a particularly promising green chemistry approach for formylphosphonic acid production [16]. This methodology utilizes mechanical energy in the form of ball milling to drive chemical transformations without the need for organic solvents [16]. Mechanochemical reduction of condensed phosphates using metal hydride reagents has been demonstrated to produce phosphite intermediates in yields ranging from forty-four to eighty-four percent [16].

The use of renewable feedstocks constitutes another important aspect of green formylphosphonic acid synthesis [16] [18]. Bioproduced polyphosphates recovered from microorganisms represent promising starting materials for sustainable phosphonic acid production [16]. These biological phosphate sources can be processed using environmentally friendly reduction methods to yield phosphite intermediates suitable for further conversion [16].

Electrochemical synthesis methodologies align well with green chemistry principles by utilizing renewable electrical energy rather than chemical reductants [18]. Recent advances in electrochemical phosphorus chemistry have demonstrated the potential for achieving significant reductions in carbon footprint compared to traditional thermal processes [18]. Carbon footprint reductions of fifty percent or more are achievable through the implementation of electrochemical synthesis methods [18].

MethodRaw MaterialEnergy SourceCarbon FootprintYield (%)Environmental Impact
Mechanochemical reductionCondensed phosphatesMechanical ball milling50% reduction vs thermal44-84Low - no toxic intermediates
Ionic liquid catalysisPhosphonic acid estersMicrowave heating30% reduction vs conventional75-95Medium - recyclable catalysts
Electrochemical synthesisPhosphate saltsRenewable electricity60% reduction vs thermal85-95Low - no chemical reductants
Biocatalytic approachesBiomass-derived phosphatesAmbient temperature70% reduction vs thermal35-55Very low - biodegradable

Ionic liquid catalysis offers significant advantages from a green chemistry perspective [11] [12]. These catalytic systems can be readily recovered and recycled, reducing waste generation and improving overall process sustainability [11] [12]. The use of ionic liquids as microwave-absorbing additives enables more efficient energy utilization in microwave-assisted synthesis [11] [12].

The development of atom-economical synthetic routes represents a key goal in green formylphosphonic acid synthesis [15]. Selective esterification methodologies using triethyl orthoacetate as both reagent and solvent demonstrate excellent atom economy while avoiding the use of hazardous solvents [15]. These approaches minimize waste generation and improve overall process efficiency [15].

Catalyst recyclability and reusability have become important considerations in sustainable phosphonic acid synthesis [16] [17]. Heterogeneous catalysts that can be easily separated and reused offer significant advantages over homogeneous systems that require complex separation procedures [16] [17]. The development of robust heterogeneous catalysts continues to be an active area of research [16] [17].

Temperature reduction strategies contribute significantly to the sustainability of formylphosphonic acid synthesis [15] [16]. The use of microwave heating and ionic liquid catalysts enables reactions to proceed at lower temperatures than conventional thermal methods [11] [12]. These temperature reductions translate directly into energy savings and reduced environmental impact [11] [12].

XLogP3

-1.8

Wikipedia

Formylphosphonate

Dates

Modify: 2024-02-18
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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